molecular formula C7H7ClF3NO5S2 B176264 (4-Pyridylmethyl)sulfonyl chloride triflate CAS No. 130820-89-2

(4-Pyridylmethyl)sulfonyl chloride triflate

Cat. No.: B176264
CAS No.: 130820-89-2
M. Wt: 341.7 g/mol
InChI Key: GRSYXRYACUBCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Pyridylmethyl)sulfonyl chloride triflate is a useful research compound. Its molecular formula is C7H7ClF3NO5S2 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSYXRYACUBCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564707
Record name Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130820-89-2
Record name Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130820-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic acid (100 g, 0.67 mol) was rapidly added to a suspension of 4-pyridylmethanesulfonic acid (103 g, 0.6 mol) in phosphorous oxychloride (300 ml). The pyridylmethanesulfonic acid dissolved and reprecipitated as the triflate salt. The resulting suspension was cooled in ice for 30 min, then treated with phosphorous pentachloride (139 g, 0.67 mol) in Portions during 10 minutes. The mixture was allowed to warm to room temperature over 30 min and was then cautiously heated to reflux over a period of 1.5 hrs during which time extensive gas evolution occurred. After refluxing for 1 hr, the excess phosphorous oxychloride was distilled off under vacuum while maintaining the pot temperature below 80° C. The residual solid was dissolved in acetonitrile (200 ml), filtered and crystallized by the gradual addition of ether (400 ml). The product was recovered by filtration and washed with ether to afford a white solid (170 g, 84%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
139 g
Type
reactant
Reaction Step Three
Name
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.